molecular formula C21H28N4O3S B2659186 4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 362500-98-9

4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2659186
CAS No.: 362500-98-9
M. Wt: 416.54
InChI Key: QMVCMORNASIQFA-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, which is a type of nitrogen-containing bicyclic compound . Quinazoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound contains several functional groups, including a quinazoline ring, a carboxamide group, and a thioxo group. These groups could potentially influence the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. Unfortunately, without specific data, it’s difficult to provide an analysis of this compound’s properties .

Scientific Research Applications

Organocatalytic Synthesis and Pharmacological Properties

  • The compound has been synthesized using organocatalytic methods and evaluated for its pharmacological properties. Specifically, it demonstrated effectiveness in decreasing seizures induced by pilocarpine and pentylenetetrazole, as well as showing antinociceptive and anti-inflammatory properties for acute pain management (Wilhelm et al., 2014).

Heterocyclic Derivative Syntheses

  • Studies have explored the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These compounds have potential applications in various pharmacological areas (Bacchi et al., 2005).

Antimicrobial Potential

  • There's research focusing on the antimicrobial potential of compounds similar to the specified chemical, highlighting their efficacy against various bacterial and fungal strains (Desai et al., 2011).

Synthesis for CGRP Receptor Inhibition

  • The compound has been synthesized as part of research into calcitonin gene-related peptide (CGRP) receptor antagonists. These are relevant in treating conditions like migraines (Cann et al., 2012).

Synthesis and Evaluation as Antipsychotic Agents

  • Some research has been directed towards evaluating similar compounds' potential as antipsychotic agents, focusing on their binding to dopamine and serotonin receptors (Norman et al., 1996).

Regioselectivity in Synthesis

  • The chemical's synthesis process, particularly the N-ethylation reaction, has been examined for its regioselectivity, which is crucial for its pharmacological activities (Batalha et al., 2019).

Anticancer Activity

  • Research has also been conducted on derivatives of this compound for their potential anticancer effects against breast cancer cell lines (Gaber et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a therapeutic agent, further studies could be conducted to evaluate its efficacy and safety .

Properties

IUPAC Name

4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-2-3-4-13-25-20(28)16-9-8-15(14-17(16)23-21(25)29)19(27)22-10-6-12-24-11-5-7-18(24)26/h8-9,14H,2-7,10-13H2,1H3,(H,22,27)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVCMORNASIQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCCC3=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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